

Application Notes and Protocols: Stereochemistry of the Peterson Olefination Reaction

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Compound of Interest

Compound Name: (Trimethylsilyl)methylolithium

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Introduction

The Peterson olefination is a powerful and versatile chemical reaction that facilitates the synthesis of alkenes from α -silyl carbanions and carbonyl compounds such as aldehydes and ketones.[1] A significant advantage of this method over other olefination reactions, like the Wittig reaction, is the ability to control the stereochemical outcome of the resulting alkene.[2] By carefully selecting the reaction conditions, researchers can selectively produce either the E- or Z-isomer of the desired alkene from a common β -hydroxysilane intermediate.[3] This stereochemical control makes the Peterson olefination a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals, where precise stereochemistry is often critical for biological activity.

Mechanism of Stereochemical Control

The stereochemical outcome of the Peterson olefination is determined in the elimination step of the β -hydroxysilane intermediate. This intermediate is formed by the addition of an α -silyl carbanion to a carbonyl compound. The elimination of the silyl and hydroxyl groups can be induced by either acidic or basic conditions, each proceeding through a distinct stereochemical pathway.

Acid-Catalyzed Elimination (anti-elimination):

Under acidic conditions, the hydroxyl group of the β -hydroxysilane is protonated, forming a good leaving group (water). Subsequent elimination proceeds through an anti-periplanar transition state, where the silyl group and the protonated hydroxyl group are on opposite sides of the carbon-carbon bond. This results in the formation of one stereoisomer of the alkene.[3]

Base-Catalyzed Elimination (syn-elimination):

In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then attacks the silicon atom to form a cyclic four-membered intermediate, a silaoxetane. This intermediate subsequently fragments in a concerted syn-elimination, where the silyl group and the oxygen atom depart from the same side of the carbon-carbon bond, leading to the formation of the opposite alkene stereoisomer.[3][4]

Factors Influencing Stereoselectivity

The stereoselectivity of the Peterson olefination can be influenced at two key stages:

- **Diastereoselectivity of β -Hydroxysilane Formation:** The initial addition of the α -silyl carbanion to the carbonyl compound can produce two diastereomeric β -hydroxysilanes (erythro and threo). The ratio of these diastereomers can be controlled by the steric bulk of the substituents on the silicon atom and the reactants. The use of bulky silyl groups, such as the tert-butyldiphenylsilyl (TBDPS) group, has been shown to significantly enhance the diastereoselectivity of this addition, often favoring the formation of the erythro isomer.[5][6]
- **Choice of Elimination Conditions:** As described above, the choice of acidic or basic conditions for the elimination step dictates the stereochemical outcome. By separating the diastereomeric β -hydroxysilanes prior to elimination, it is possible to synthesize either the E- or Z-alkene from a single reaction mixture.

Data Presentation: Stereoselectivity of the Peterson Olefination

The following tables summarize quantitative data on the stereoselectivity of the Peterson olefination under various conditions.

Table 1: Stereoselective Synthesis of Alkenes from α -silyl Aldehydes

Carbon yl Compo und	Organo metallic Reagent	Silyl Group	Eliminat ion Condi tions	Product	E/Z Ratio	Yield (%)	Referen ce
2-phenyl- 2-(tert- butyldiph enylsilyl) ethanal	n- Butyllithiu m	TBDPS	KH, THF	1-phenyl- 1-hexene	Z-isomer favored	87-90	[5]
2-phenyl- 2-(tert- butyldiph enylsilyl) ethanal	n- Butyllithiu m	TBDPS	BF ₃ ·OEt ₂	1-phenyl- 1-hexene	E-isomer favored	87-90	[5]

Table 2: Stereoselectivity in Aza-Peterson Olefinations

Imine	Silyl Reagent	Elimination Conditions	Product	E/Z Ratio	Yield (%)	Reference
N-benzylideneaniline	(Phenylmethyl)bis(trimethylsilyl)amine	TBAF, THF	Stilbene	94:6	65	[7]
N-(4-methoxybenzylidene)aniline	(Phenylmethyl)bis(trimethylsilyl)amine	TBAF, THF	4-Methoxystilbene	95:5	72	[7]
N-(4-chlorobenzylidene)aniline	(Phenylmethyl)bis(trimethylsilyl)amine	TBAF, THF	4-Chlorostilbene	96:4	78	[7]

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Synthesis of a Z-Alkene via Base-Catalyzed Peterson Olefination

This protocol is adapted from the synthesis of (Z)-1-phenyl-1-hexene.[5]

1. Formation of the β -hydroxysilane:

- To a solution of 2-tert-butyldiphenylsilyl-2-phenylethanal (1.0 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.
- Stir the reaction mixture at -78 °C for 1 hour.
- Quench the reaction by the addition of saturated aqueous ammonium chloride solution (10 mL).
- Allow the mixture to warm to room temperature and separate the layers.
- Extract the aqueous layer with diethyl ether (3 x 15 mL).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude β -hydroxysilane.

2. Elimination to the Z-alkene:

- To a suspension of potassium hydride (1.5 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) at 0 °C under an argon atmosphere, add a solution of the crude β -hydroxysilane in THF (5 mL) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Carefully quench the reaction by the slow addition of water (10 mL).
- Extract the mixture with diethyl ether (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the (Z)-alkene.

Protocol 2: General Procedure for Acid-Catalyzed Peterson Olefination

This is a general procedure and may require optimization for specific substrates.

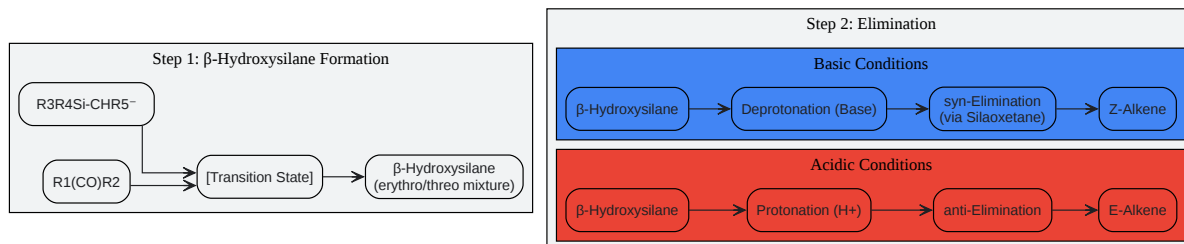
1. Formation of the β -hydroxysilane:

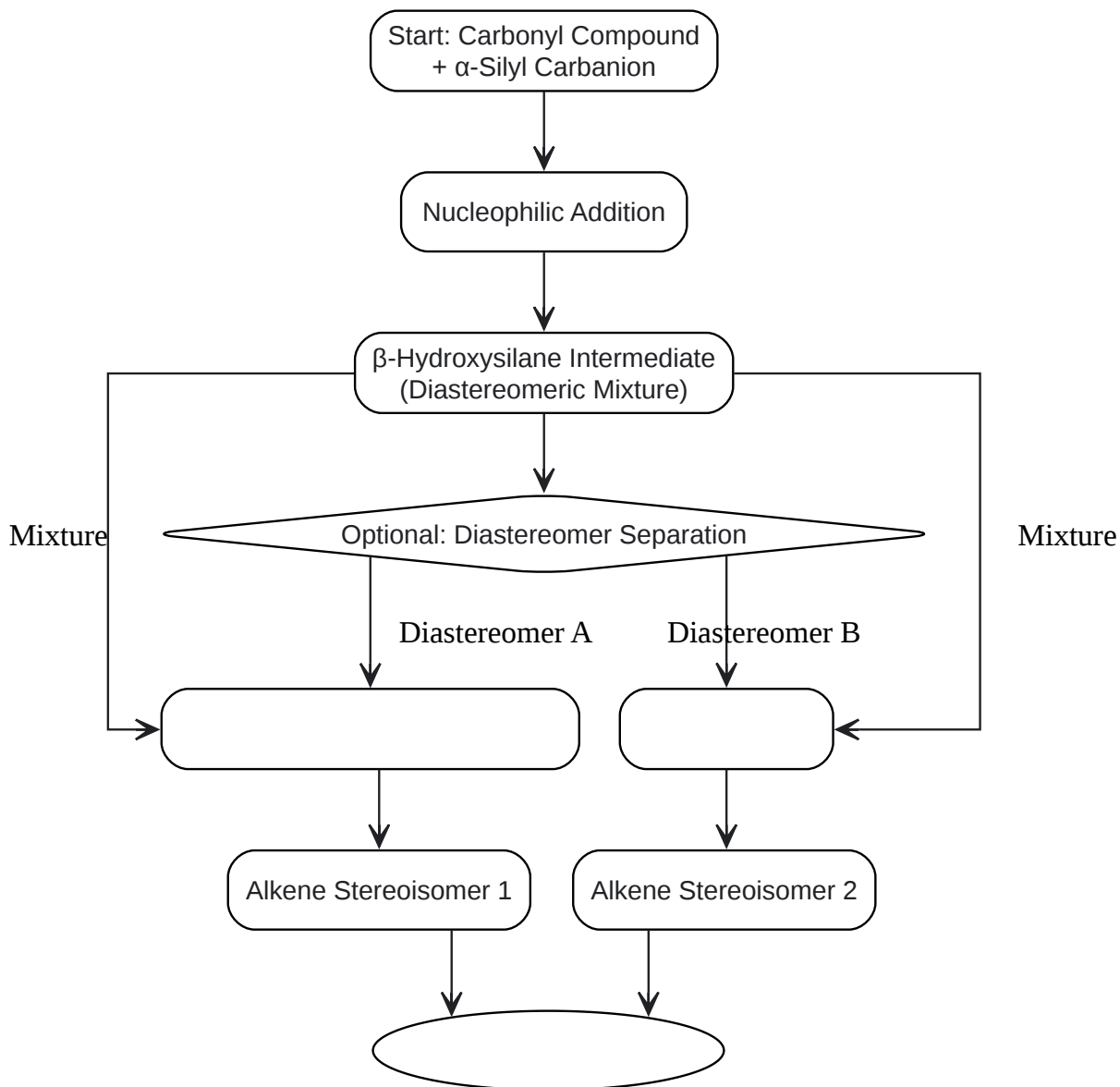
- Follow the procedure outlined in Protocol 1, step 1.

2. Elimination to the E-alkene:

- Dissolve the crude β -hydroxysilane in a suitable solvent such as dichloromethane or diethyl ether.
- Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., boron trifluoride etherate) at 0 °C or room temperature.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the layers and extract the aqueous layer with the organic solvent.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

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